molecular formula C10H10ClN3 B1348397 7-Chloro-4-hydrazinyl-2-methylquinoline CAS No. 97892-66-5

7-Chloro-4-hydrazinyl-2-methylquinoline

Cat. No.: B1348397
CAS No.: 97892-66-5
M. Wt: 207.66 g/mol
InChI Key: OJXSAMCCXSURIW-UHFFFAOYSA-N
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Description

7-Chloro-4-hydrazinyl-2-methylquinoline is a chemical compound with the molecular formula C10H10ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydrazinyl-2-methylquinoline typically involves the reaction of 7-chloro-4-hydroxy-2-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydrazinyl-2-methylquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Chloro-4-hydrazinyl-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydrazinyl-2-methylquinoline involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4-hydroxy-2-methylquinoline
  • 7-Chloro-4-amino-2-methylquinoline
  • 7-Chloro-4-ethyl-2-methylquinoline

Uniqueness

7-Chloro-4-hydrazinyl-2-methylquinoline is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other similar quinoline derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(7-chloro-2-methylquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXSAMCCXSURIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332720
Record name 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97892-66-5
Record name 7-Chloro-4-hydrazinyl-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97892-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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